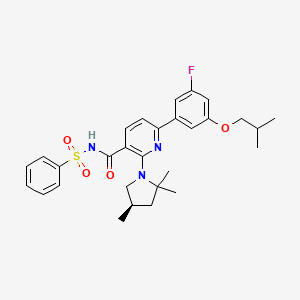
(R)-Olacaftor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Olacaftor is a useful research compound. Its molecular formula is C29H34FN3O4S and its molecular weight is 539.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-Olacaftor, also known as VX-440, is a novel compound developed as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is designed to correct the misfolded CFTR protein associated with cystic fibrosis (CF), particularly targeting the F508del mutation, which is the most common mutation in CF patients. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profiles, and ongoing research.
This compound functions primarily as a corrector of the CFTR protein. It aids in the proper folding and trafficking of the CFTR protein to the cell surface, thereby restoring its chloride channel function. This mechanism is crucial for patients with CF who have mutations that lead to defective CFTR proteins, particularly those with the F508del mutation.
Key Mechanisms:
- Corrects Misfolding : this compound helps the CFTR protein achieve its proper conformation.
- Enhances Trafficking : It promotes the transport of functional CFTR to the apical membrane of epithelial cells.
- Improves Chloride Conductance : By restoring CFTR function, it facilitates chloride ion transport across cell membranes.
Clinical Efficacy
Clinical trials have demonstrated significant improvements in lung function and overall health outcomes for patients treated with this compound in combination with other modulators like tezacaftor and ivacaftor.
Clinical Trial Data
| Study | Population | Treatment Regimen | Primary Outcome | Results |
|---|---|---|---|---|
| NCT02951195 | Patients homozygous for F508del or heterozygous with minimal function mutation | This compound + Tezacaftor + Ivacaftor | Change in ppFEV1 | Mean absolute improvement in ppFEV1 of 13.8 percentage points (p < 0.001) |
| NCT03125163 | Patients aged 12 years and older with at least one F508del mutation | This compound + Tezacaftor + Ivacaftor | Sweat chloride levels | Significant reduction in sweat chloride levels observed |
These studies highlight that combining this compound with other modulators significantly enhances therapeutic efficacy compared to monotherapy.
Safety Profile
The safety and tolerability of this compound have been evaluated in various clinical trials. The most common adverse effects reported include:
- Respiratory Symptoms : Increased sputum production and pulmonary exacerbations.
- Gastrointestinal Issues : Nausea and diarrhea.
- Liver Function : Monitoring required due to potential liver enzyme elevation.
Overall, the side effects are generally mild to moderate, and most patients tolerate the treatment well.
Case Studies
Several case studies have documented individual patient responses to this compound therapy:
- Case Study A : A 24-year-old male patient with F508del homozygous mutations showed a significant increase in ppFEV1 from 60% to 75% predicted after six months of combination therapy.
- Case Study B : A 30-year-old female patient experienced a marked reduction in pulmonary exacerbations from five per year to one after initiating treatment with this compound.
These cases illustrate the potential for substantial clinical benefits from this therapy.
Ongoing Research and Future Directions
Research continues to explore additional combinations involving this compound as well as new compounds that may further enhance CFTR function. Emerging therapies aim to address a broader range of mutations beyond F508del, potentially expanding treatment options for more patients.
Notable Research Directions:
- Investigating long-term outcomes of combination therapies involving this compound.
- Evaluating new correctors and potentiators in preclinical models.
- Exploring gene therapy approaches targeting CFTR mutations directly.
特性
分子式 |
C29H34FN3O4S |
|---|---|
分子量 |
539.7 g/mol |
IUPAC名 |
N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m1/s1 |
InChIキー |
NHOUNZMCSIHKHJ-HXUWFJFHSA-N |
異性体SMILES |
C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
正規SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















